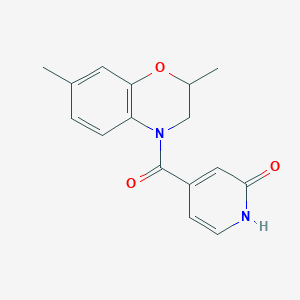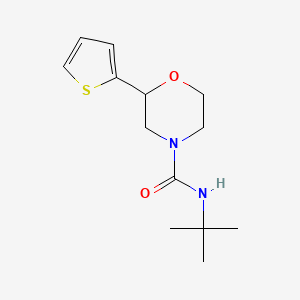
4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one is a complex organic compound that features a benzoxazine ring fused with a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one typically involves multi-step organic reactions
Formation of Benzoxazine Ring: The benzoxazine ring can be synthesized through a condensation reaction between an aromatic amine and formaldehyde in the presence of a phenol derivative.
Introduction of Pyridinone Moiety: The pyridinone moiety can be introduced via a cyclization reaction involving a suitable precursor such as a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-3-one: The position of the carbonyl group is different, potentially leading to different chemical properties.
Uniqueness
The presence of the dimethyl groups in 4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-3-4-13-14(7-10)21-11(2)9-18(13)16(20)12-5-6-17-15(19)8-12/h3-8,11H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSMWMOWCOXLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=C(C=C2)C)C(=O)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B6896139.png)
![2,2-Dimethyl-4-thieno[3,2-b]pyridin-7-yl-1,4-thiazinane 1-oxide](/img/structure/B6896143.png)

![N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B6896151.png)
![(6R)-4-[(2-chlorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B6896154.png)
![1-Cyclopent-3-en-1-yl-3-[1-(3,4,5-trifluorophenyl)ethyl]urea](/img/structure/B6896169.png)


![1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-[1-(2-methylpropyl)pyrrolidin-3-yl]methanone](/img/structure/B6896193.png)
![cyclopenten-1-yl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B6896200.png)

![Imidazo[1,2-a]pyridin-3-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone](/img/structure/B6896231.png)

![2-[(4-methyl-1,3-thiazol-2-yl)methyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B6896238.png)
